Rivipansel sodium is a synthetic compound primarily developed as a pan-selectin antagonist aimed at treating vaso-occlusive crisis in patients with sickle cell disease. This compound is notable for its potential to inhibit selectin-mediated adhesion of leukocytes to the endothelium, which is a critical factor in the pathophysiology of sickle cell disease. Rivipansel sodium has undergone various phases of clinical trials, demonstrating its pharmacokinetic properties and therapeutic efficacy.
Rivipansel sodium is classified as a small molecule drug. Its molecular formula is , and it has a CAS Registry Number of 1189037-60-2. The compound was developed by Pfizer and has been studied primarily for its application in managing sickle cell disease, particularly during vaso-occlusive crises, which are painful episodes caused by the obstruction of blood flow due to sickled red blood cells .
Rivipansel sodium's molecular structure features a complex arrangement that includes multiple functional groups essential for its biological activity. The compound's three-dimensional conformation plays a significant role in its interaction with selectins. The InChIKey for rivipansel sodium is YRSSZPCIQVEHHE-DPMWTQFPSA-N, which provides a unique identifier for chemical substances .
Rivipansel sodium is designed to act as an antagonist to selectins, particularly E-selectin and P-selectin. Its mechanism involves competitive inhibition, where the compound binds to selectins, preventing their interaction with leukocytes. This action reduces inflammation and thrombus formation associated with sickle cell crises. The chemical stability of rivipansel sodium under physiological conditions has been assessed through various studies, indicating that it maintains its efficacy without significant degradation during typical storage and handling conditions .
The mechanism of action for rivipansel sodium involves blocking selectin-mediated adhesion processes. By inhibiting selectins, rivipansel prevents leukocyte accumulation at sites of vascular obstruction, thereby alleviating the symptoms associated with vaso-occlusive crises. Clinical studies have shown that rivipansel significantly reduces pain episodes and hospitalization rates in patients suffering from sickle cell disease . Pharmacokinetic studies indicate that rivipansel has a half-life ranging from 6.67 to 7.41 hours, allowing for effective dosing regimens in clinical settings .
Rivipansel sodium exhibits several key physical properties:
Chemical properties include its ability to interact specifically with selectin receptors, which is essential for its therapeutic effect. The compound's pharmacokinetic profile indicates a volume of distribution consistent across various dosing levels, suggesting predictable behavior in biological systems .
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2